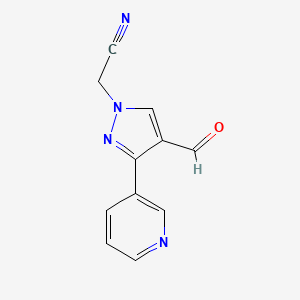
2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
説明
2-(4-Formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid (FPA) is a pyridine-based carboxylic acid that has been extensively studied in recent years due to its wide range of applications in scientific research. FPA has been used in a variety of fields, including synthesis, drug development, and biochemistry.
科学的研究の応用
2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in drug development, and as a fluorescent probe for studying biochemical and physiological processes. This compound has also been used to study the structure and function of enzymes, as well as to study the interactions between proteins and other molecules.
作用機序
2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are still being studied. However, it has been shown to have a variety of effects, including increasing acetylcholine levels in the brain, inhibiting the breakdown of proteins, and increasing the activity of certain enzymes. This compound has also been shown to have anti-inflammatory effects and to modulate the activity of the immune system.
実験室実験の利点と制限
2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. Additionally, this compound can be used to study a wide range of biochemical and physiological processes. However, this compound is not suitable for use in humans or animals, as it can have toxic effects.
将来の方向性
The potential applications of 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid in scientific research are still being explored. Future research could focus on developing new methods of synthesis, exploring the effects of this compound on different biochemical and physiological processes, and developing new uses for this compound in drug development and organic synthesis. Additionally, further research into the mechanism of action of this compound could lead to more effective treatments for neurological disorders.
特性
IUPAC Name |
2-(4-formyl-3-pyridin-4-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-7-9-5-14(6-10(16)17)13-11(9)8-1-3-12-4-2-8/h1-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYRSMSOOKNRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2C=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



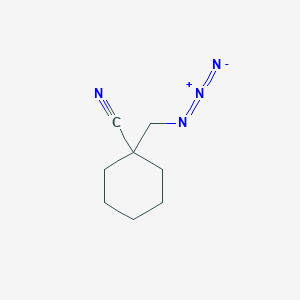
![{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate](/img/structure/B1482714.png)

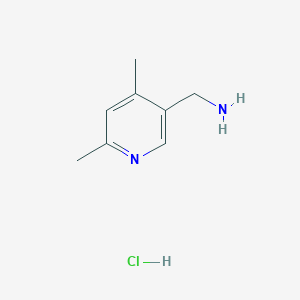
![6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482723.png)
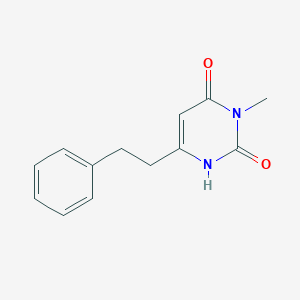
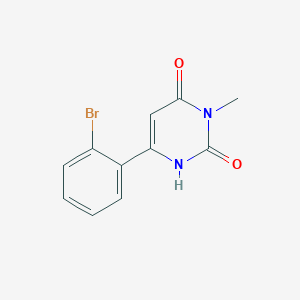
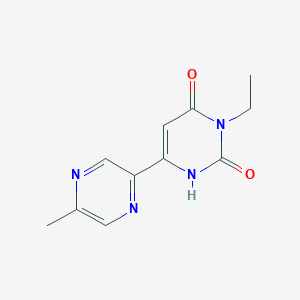

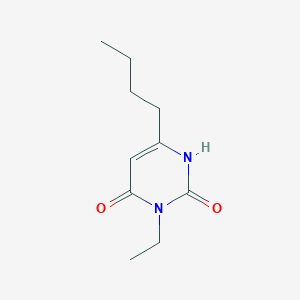
![2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482732.png)

![[1-(Thian-4-yl)piperidin-3-yl]methanol](/img/structure/B1482735.png)
